molecular formula C28H22BrN5O2S B282909 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No. B282909
M. Wt: 572.5 g/mol
InChI Key: AAAFOIIDEUGFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, also known as Compound 1, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 involves the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 targets the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, leading to the induction of apoptosis. In infectious diseases, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 targets bacterial and viral enzymes, leading to the inhibition of pathogen replication.
Biochemical and Physiological Effects:
2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and inhibition of pathogen replication. In addition, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 has been shown to exhibit low toxicity and high selectivity towards specific targets, making it an attractive candidate for drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 in lab experiments is its potent inhibitory activity against a range of enzymes and signaling pathways. In addition, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 exhibits low toxicity and high selectivity towards specific targets, making it an attractive candidate for drug discovery and development. However, one of the limitations of using 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1. Another potential direction is the identification of new targets for 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1, which could expand its potential applications in drug discovery and development. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1, which could provide valuable insights into its efficacy and safety in vivo. Finally, the development of new formulations and delivery methods for 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 could improve its bioavailability and efficacy in clinical settings.
In conclusion, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 is a promising small molecule compound with potential applications in drug discovery and development, cancer research, and infectious disease research. Its potent inhibitory activity against a range of enzymes and signaling pathways, low toxicity, and high selectivity towards specific targets make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 involves a multi-step process that starts with the reaction of 4-bromo-2-nitroaniline with 4-methyl-5-mercapto-1,2,4-triazole-3-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with 2-(naphthalen-1-ylamino)-2-oxoethyl bromide to yield 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1. The purity of 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 has shown promising results in various scientific research applications, including drug discovery and development, cancer research, and infectious disease research. In drug discovery and development, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases, proteases, and phosphodiesterases. In cancer research, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. In infectious disease research, 2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide 1 has been shown to exhibit antibacterial and antiviral activity against a range of pathogens.

properties

Molecular Formula

C28H22BrN5O2S

Molecular Weight

572.5 g/mol

IUPAC Name

2-bromo-N-[4-[4-methyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C28H22BrN5O2S/c1-34-26(19-13-15-20(16-14-19)30-27(36)22-10-4-5-11-23(22)29)32-33-28(34)37-17-25(35)31-24-12-6-8-18-7-2-3-9-21(18)24/h2-16H,17H2,1H3,(H,30,36)(H,31,35)

InChI Key

AAAFOIIDEUGFPI-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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